molecular formula C18H10FN3S B1357271 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile CAS No. 935685-90-8

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile

Cat. No.: B1357271
CAS No.: 935685-90-8
M. Wt: 319.4 g/mol
InChI Key: SYOSUEIMOYEGKU-UHFFFAOYSA-N
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Description

STX-107 is a small molecule drug that acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome and autism .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with metabotropic glutamate subtype-5 receptors. These receptors are involved in various neurological processes, and the compound has been shown to have high affinity and potency in binding to these receptors . The interaction between this compound and metabotropic glutamate subtype-5 receptors is characterized by its ability to inhibit or activate these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of metabotropic glutamate subtype-5 receptors, leading to changes in intracellular calcium levels and activation of phosphoinositol hydrolysis . These changes can impact various cellular functions, including neurotransmission, synaptic plasticity, and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with metabotropic glutamate subtype-5 receptors. The compound’s high affinity for these receptors allows it to effectively modulate their activity. This modulation can result in either inhibition or activation of the receptors, depending on the context of the interaction . Additionally, the compound can influence gene expression by altering the transcriptional activity of genes involved in receptor signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability in both in vitro and in vivo studies, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained modulation of metabotropic glutamate subtype-5 receptor activity, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in normal cellular functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and its ability to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to interact with its target receptors and modulate their activity effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STX-107 involves a multistep process that includes the formation of thiazole and pyridine rings. One of the key steps in the synthesis is the Hantzsch thiazole synthesis, followed by deketalization and a Biginelli multicomponent reaction. These steps are carried out in a continuous flow microreactor, which allows for precise control of reaction conditions and efficient production of the compound .

Industrial Production Methods

Industrial production of STX-107 would likely involve scaling up the continuous flow synthesis process. This method offers advantages such as optimal heat transfer, enhanced reagent mixing, and precise reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

STX-107 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in STX-107.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

STX-107 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STX-107

STX-107 is unique due to its specific binding affinity and modulation of mGluR5. It has shown promise in preclinical studies for its potential therapeutic effects in treating neurological disorders, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOSUEIMOYEGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586565
Record name 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935685-90-8
Record name STX-107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STX-107
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STX-107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (30 mmol, 7.02 g) and 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (30 mmol, crude material, above procedure), dichlorobis(triphenylphosphine)palladium(II) (1.5 mmol, 1.05 g), and potassium carbonate (120 mmol, 16.6 g) were added to deoxygenated DME:water (1:1, 300 mL) at room temperature. The reaction was warmed to 80° C. and stirred overnight under nitrogen, then partitioned in a separatory funnel with EtOAc (500 mL) and water (300 mL). The organic layer was washed with one additional portion of water (100 mL) and the combined aqueous layers back extracted with EtOAc (100 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was chromatographed on SiO2, eluting with 30% EtOAc in hexanes, to afford the title compound as a tan solid. 1H-NMR (CDCl3, 500 MHz) δ 8.89 (m, 1H), 8.17 (dd, 1H), 8.04 (m, 1H), 7.98 (dd, 1H), 7.75 (d, 1H), 7.50 (s, 1H), 7.42 (m, 1H), 2.79 (s, 3H). MS (ESI) 320.0 (M+H+).
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One

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